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Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, commonly known as the NOP
receptor or opioid receptor-like 1 (ORL-1), is the fourth member of the opioid receptor family.[1]
[2] Discovered in 1994, it shares high sequence homology with the classical opioid receptors
(mu, delta, and kappa) but possesses a distinct pharmacological profile.[3][4] Its endogenous
ligand is the 17-amino acid neuropeptide, Nociceptin/Orphanin FQ (N/OFQ).[5][6] Unlike
classical opioids, N/OFQ does not bind with high affinity to mu, delta, or kappa receptors, and
conversely, traditional opioid ligands have low affinity for the NOP receptor.[5][7][8] The NOP
receptor is widely distributed throughout the central and peripheral nervous systems and is
implicated in a variety of physiological processes, including pain modulation, anxiety,
depression, reward, and learning.[1][4] This unique pharmacology makes the NOP receptor a
promising therapeutic target for developing novel analgesics with potentially fewer side effects
than traditional opioids, as well as treatments for other CNS disorders.[3][5][9]

NOP Receptor Pharmacology
Signaling Pathways

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G
proteins of the Gai/o family.[4][10] Upon agonist binding, the canonical signaling pathway
involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic
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adenosine monophosphate (CAMP) levels.[5][10][11] This action modulates the activity of
various downstream effectors.

Beyond cAMP inhibition, NOP receptor activation triggers several other important signaling
events:

» lon Channel Modulation: It activates G protein-coupled inwardly rectifying potassium (GIRK)
channels, which leads to neuronal hyperpolarization and reduced excitability.[7][10][11] It
also inhibits voltage-gated calcium channels (N-, L-, and P/Q-types), which suppresses
neurotransmitter release.[7][10][11]

o MAPK Activation: The NOP receptor can activate mitogen-activated protein kinase (MAPK)
signaling cascades, including ERK1/2, p38 MAPK, and JNK.[1][5][10] This pathway is
involved in longer-term cellular processes like gene expression and neuroplasticity.

e [B-Arrestin Pathway: Like many GPCRs, the NOP receptor undergoes desensitization and
internalization mediated by G-protein receptor kinases (GRKs) and (-arrestins.[1][5] The
recruitment of B-arrestin not only desensitizes the G protein signal but can also initiate
separate, G protein-independent signaling cascades.[9]
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Caption: NOP Receptor signaling pathways.
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Quantitative Data on Ligand Binding and Function

The affinity and functional activity of various ligands for the NOP receptor have been
characterized using in vitro assays. Binding affinity is typically expressed as the inhibition
constant (Ki), while functional potency is expressed as the half-maximal effective concentration
(EC50) or half-maximal inhibitory concentration (IC50).

Table 1: Binding Affinities (Ki) of Selected Ligands for the Human NOP Receptor

Compound Class Ki (nM) Reference

Nociceptin/Orphanin Endogenous Peptide

_ ~0.1-0.3 [12][13]

FQ (N/OFQ) Agonist

Ro 64-6198 Non-peptide Agonist 0.3 [14]

SCH 221510 Non-peptide Agonist ~1.0 [9]
Bifunctional

AT-121 . ~0.5 [3]
NOP/MOP Agonist
Bifunctional

Cebranopadol ] ~0.9 [9]
NOP/MOP Agonist

_ MOP Partial Agonist /

Buprenorphine ) ~15 [15]
NOP Ligand
Non-peptide

SB-612111 _ 0.7 [16]
Antagonist
Non-peptide

J-113397 ) ~1.8 [15]
Antagonist

Note: Ki values can vary between studies due to different experimental conditions (e.g.,
radioligand, cell type, buffer composition).

Table 2: Functional Activity (EC50 / IC50) of Selected Ligands at the Human NOP Receptor
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Compound Assay Type Activity Value (nM) Reference
Nociceptin/Orpha  [¥*S]GTPyS )
) o Full Agonist ~5-10 [13]

nin FQ (N/OFQ) Binding
[3°S]GTPYS )

Ro 64-6198 o Full Agonist ~15 [14]
Binding
[*>S]GTPYS . .

AT-121 o Partial Agonist ~25 [3]
Binding

Cebranopadol Ca2* Mobilization  Full Agonist ~0.5 [17]
[3°S]GTPYS )

SB-612111 o Antagonist (pAz2) ~9.0 (pA2) [18][19]
Binding
[*>S]GTPYS )

J-113397 o Antagonist (pAz2) ~8.0 (pA2) [20]
Binding

Note: EC50/IC50 values are highly dependent on the specific functional assay and cell system

used. pA:z is a measure of antagonist potency.

NOP Receptor Ligand Binding Domains

The NOP receptor is a class A GPCR with a characteristic structure of seven transmembrane

(7TM) helices connected by alternating intracellular (IL) and extracellular (EL) loops.[11] While

it shares this architecture with classical opioid receptors, key differences in specific amino acid

residues within the binding pocket confer its unique ligand selectivity. Information from site-

directed mutagenesis and the solved crystal structures of the NOP receptor in complex with

antagonists has illuminated these critical domains.[1][3]

Key residues and domains involved in ligand binding include:

e Transmembrane Domain 3 (TM3): Aspartic acid at position 130 (D1303.32) is a crucial

residue.[3] It is believed to form an ionic interaction with the N-terminal amino group of the

endogenous peptide N/OFQ, a role conserved across opioid receptors.[3][11]

e Transmembrane Domain 5 (TM5): Residue A2165.39 in NOP corresponds to a lysine in

classical opioid receptors. Mutating this alanine to a lysine (A216K) in the NOP receptor
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allows it to bind traditional opioid antagonists with higher affinity, indicating this position is a
key determinant of selectivity.[1][21]

Transmembrane Domain 6 (TM6): A stretch of residues from V2796.51 to V2816.53 differs
significantly from the corresponding region in other opioid receptors. Swapping these
residues with their mu-opioid counterparts enhances opioid alkaloid binding.[1][21]

Transmembrane Domain 7 (TM7): Residues T3057.39 and Y3097.43 are implicated in
interacting with small-molecule agonists like Ro 64-6198.[1] The T3057.39 residue, in
particular, is thought to form a hydrogen bond that is important for the selectivity of certain
agonists.[3]

Extracellular Loop 2 (ECL2): The ECL2 of the NOP receptor is unique in its primary structure
compared to other opioid receptors and plays a critical role in receptor activation.[1] It
interacts with the extracellular ends of the TM domains to stabilize the active conformation of
the receptor.[1]
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Caption: Key ligand binding domains of the NOP receptor.

Experimental Protocols
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Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to
compete with a radiolabeled ligand for binding to the NOP receptor.

Materials:

Cell membranes from CHO or HEK293 cells stably expressing the human NOP receptor
(CHO-hNOP).

» Radioligand: [BH]N/OFQ.

» Non-labeled ligand for non-specific binding determination: N/OFQ.

e Test compounds.

e Binding Buffer: 50 mM Tris-HCI, pH 7.4.

e Wash Buffer: Ice-cold 50 mM Tris-HCI, pH 7.4.

e 96-well microplates.

o Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
 Scintillation vials and scintillation cocktail.

« Filtration manifold (e.g., Brandel or Tomtec cell harvester).

Liquid scintillation counter.
Methodology:

 Membrane Preparation: CHO-hNOP cells are harvested, homogenized in Tris buffer, and
centrifuged. The resulting pellet is washed and resuspended in fresh buffer to a final protein
concentration of ~15-20 pg per well.[12][22]

o Assay Setup: In a 96-well plate, add in triplicate:
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o Total Binding: Cell membranes + [BH]N/OFQ (at a concentration near its Kd, e.g., 0.2 nM).
[12]

o Non-specific Binding (NSB): Cell membranes + [3H]N/OFQ + a high concentration of
unlabeled N/OFQ (e.g., 1 uM).[12][22]

o Competition: Cell membranes + [BH]N/OFQ + varying concentrations of the test compound
(e.g., 0.1 nM to 10 uM).[13]

Incubation: Incubate the plates for 60 minutes at 25°C with gentle agitation.[12][13]

Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters
using a cell harvester. This separates the bound radioligand from the unbound.[12][13]

Washing: Wash the filters multiple times (e.g., 5 times) with ice-cold wash buffer to remove
any remaining unbound radioligand.[13]

Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and count the
bound radioactivity using a liquid scintillation counter.[12]

Data Analysis:
o Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
o Plot the percentage of specific binding against the log concentration of the test compound.

o Determine the IC50 value (the concentration of test compound that inhibits 50% of specific
binding) using non-linear regression analysis.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]}/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.
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Caption: Workflow for a radioligand competition binding assay.
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Protocol 2: [*°>S]GTPyYS Binding Assay

This functional assay measures the activation of G proteins following agonist binding to the
NOP receptor. It quantifies the binding of the non-hydrolyzable GTP analog, [**S]GTPyS, to the
Ga subunit.

Materials:

Cell membranes from CHO-hNOP cells.

e [3S]GTPyS.
e Guanosine diphosphate (GDP).
e Non-labeled GTPyS (for non-specific binding).
o Test compounds (agonists).
e Assay Buffer: 50 mM Tris-HCI, 100 mM NacCl, 10 mM MgClz, pH 7.4.[13][23]
o Other materials are the same as for the radioligand binding assay.
Methodology:
 Membrane Preparation: Prepare membranes as described in the binding assay protocol.
o Assay Setup: In a 96-well plate, add in triplicate:
o Basal Binding: Cell membranes + [3°S]GTPyS (~50 pM) + GDP (10 uM).[13][23]

o Non-specific Binding: Cell membranes + [3*S]GTPyS + GDP + a high concentration of
unlabeled GTPyS (10 uM).[23]

o Agonist Stimulation: Cell membranes + [3>°S]JGTPyS + GDP + varying concentrations of the
test agonist.

 Incubation: Incubate the plates for 60 minutes at 25°C or 30°C with gentle agitation.[13][22]
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« Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B or
GF/C filters. Wash the filters with ice-cold buffer.[22][24]

» Counting: Measure the filter-bound radioactivity using a liquid scintillation counter.
e Data Analysis:

o Calculate the net agonist-stimulated binding by subtracting the basal binding from the
binding observed at each agonist concentration.

o Plot the stimulated [3*S]GTPyS binding against the log concentration of the agonist.

o Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal
stimulation relative to a standard full agonist like N/OFQ) using non-linear regression.

o To test antagonists, perform the assay with a fixed concentration of agonist in the
presence of varying concentrations of the antagonist to determine the IC50 or pAz value.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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